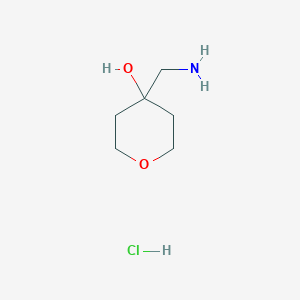
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride
概要
説明
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
作用機序
Target of Action
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, also known as 4-(aminomethyl)oxan-4-ol hydrochloride, is a reagent used in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . It’s also used in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets, mTOR kinase and PDE10A. As a reagent, it’s often used to build amide bonds or connect its molecular skeleton to bioactive molecular structures .
Biochemical Pathways
The compound affects the mTOR signaling pathway and the PDE10A pathway. The mTOR pathway is crucial for cell growth and proliferation, while the PDE10A pathway is involved in signal transduction in the brain .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the context of its use. In the case of mTOR kinase inhibition, it could lead to reduced cell growth and proliferation. In the case of PDE10A inhibition, it could affect signal transduction in the brain .
生化学分析
Biochemical Properties
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with mTOR kinase, a crucial enzyme in cell growth and metabolism . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the activity of the enzymes and proteins it binds to.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mTOR kinase can lead to changes in cell growth and proliferation . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to mTOR kinase can inhibit the enzyme’s activity, resulting in altered cell growth and metabolism . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade when exposed to high temperatures, sunlight, or oxygen . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cell growth and metabolism. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride involves the reduction of 4-tetrahydropyranylformamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a solvent. The reaction mixture is cooled to 0°C and the reducing agent is added in portions. After the addition is complete, the mixture is heated to reflux for several hours. The reaction is then quenched by adding ethyl acetate and methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the reducing agents used .
化学反応の分析
Types of Reactions
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and amides.
科学的研究の応用
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride is used in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the development of biochemical assays and as a reagent in enzymatic studies.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)tetrahydro-2H-pyran: Similar structure but without the hydrochloride group.
Tetrahydro-2H-pyran-4-amine: Lacks the aminomethyl group.
4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Contains an additional hydroxyl group.
Uniqueness
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
特性
IUPAC Name |
4-(aminomethyl)oxan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUSBJDVXKZYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720961 | |
| Record name | 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666261-01-4 | |
| Record name | 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)oxan-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


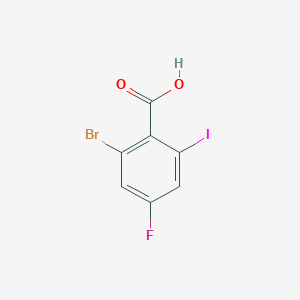
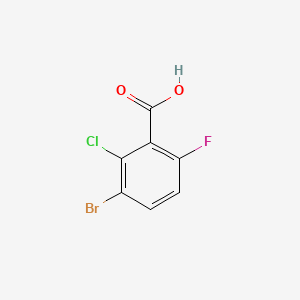
![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)
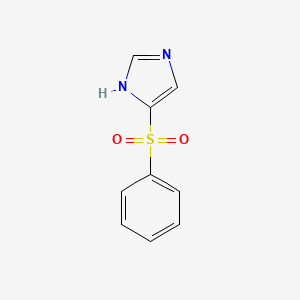
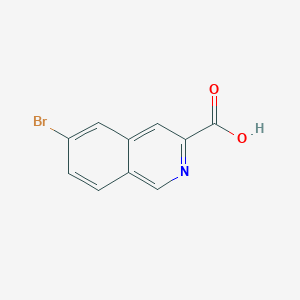
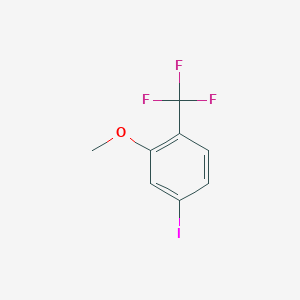
![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)
![8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1374840.png)
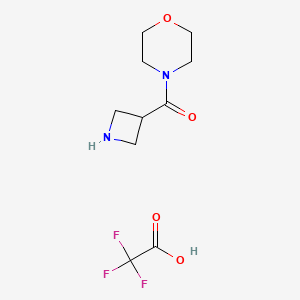

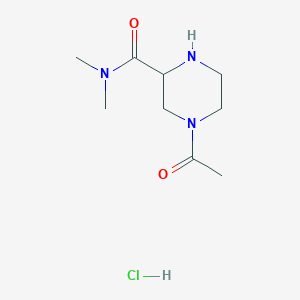
![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)
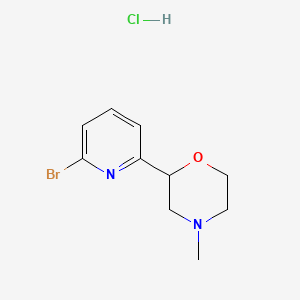
![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)
